Cas no 1213645-12-5 ((2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol)

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol
- AKOS015929506
- 1213645-12-5
- EN300-1869748
-
- インチ: 1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2/t13-/m0/s1
- InChIKey: GMWXKRFUQMLGJC-ZDUSSCGKSA-N
- ほほえんだ: O(C1C=CC=CC=1)C1C=CC=CC=1[C@H](CO)N
計算された属性
- せいみつぶんしりょう: 229.110278721g/mol
- どういたいしつりょう: 229.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869748-0.05g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1869748-10.0g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1869748-10g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1869748-0.1g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1869748-2.5g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1869748-0.25g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1869748-0.5g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1869748-1.0g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1869748-5.0g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1869748-1g |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |
1213645-12-5 | 1g |
$1557.0 | 2023-09-18 |
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-olに関する追加情報
Compound CAS No. 1213645-12-5: (2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol
Compound CAS No. 1213645-12-5, also known as (2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced drug delivery systems and biocompatible materials. Recent studies have highlighted its role in enhancing the bioavailability of therapeutic agents, making it a subject of intense research interest.
The molecular structure of (2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol is characterized by a chiral center at the second carbon atom, which imparts stereochemical specificity to the molecule. The presence of a phenoxyphenyl group introduces aromaticity and hydrophobicity, while the amino and hydroxyl groups contribute to hydrogen bonding capabilities. These features make the compound versatile in terms of functionalization and compatibility with various biological systems.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of (2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol using asymmetric catalysis techniques. Researchers have employed enantioselective reductions and organocatalytic strategies to achieve high enantiomeric excess, which is crucial for applications in chiral recognition and asymmetric catalysis. The ability to control stereochemistry during synthesis has opened new avenues for exploring the compound's enantioselective properties in chemical reactions.
In terms of applications, (2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol has shown promise as a building block for constructing complex molecular architectures. Its amino group can act as a nucleophile in various coupling reactions, enabling the formation of peptide bonds or other bioactive structures. Additionally, the hydroxyl group provides opportunities for glycosylation or esterification, further expanding its utility in medicinal chemistry.
Recent studies have also explored the use of (2R)-aminoethanol derivatives in drug delivery systems. The compound's ability to form stable complexes with metal ions has been leveraged to create nanoscale drug carriers with enhanced targeting capabilities. Furthermore, its amphiphilic nature makes it an ideal candidate for designing self-assembling nanostructures, such as micelles or liposomes, which can encapsulate hydrophobic drugs and improve their solubility.
The integration of (R)-configured amino alcohols into polymer systems has also been a focal point of recent research. By incorporating this compound into polymeric networks, scientists have developed materials with tunable mechanical properties and biocompatibility. These materials hold potential for use in tissue engineering scaffolds or implantable medical devices, where biocompatibility and mechanical stability are paramount.
Another emerging application of (R)-configured amino alcohols lies in their role as chiral selectors in chromatographic separations. The compound's ability to discriminate between enantiomers has been exploited to develop more efficient separation techniques for chiral drugs and intermediates. This is particularly valuable in the pharmaceutical industry, where enantiopure compounds are often required for regulatory approval.
In conclusion, Compound CAS No. 1213645-12-5, or (R)-configured (Ethanolic amine) derivative, represents a versatile platform for advancing chemical synthesis and material science. Its unique combination of stereochemical properties, functional groups, and compatibility with biological systems positions it as a key player in modern chemical research. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to make significant contributions to the development of innovative therapeutic agents and advanced materials.
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